2-Methylpropyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate
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Overview
Description
2-METHYLPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester linked to a substituted amide, making it a versatile molecule for various synthetic and research purposes.
Preparation Methods
The synthesis of 2-METHYLPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves multiple steps, including esterification and amidation reactions. The preparation typically starts with the esterification of 2-methylpropyl alcohol with 4-hydroxybenzoic acid to form 2-methylpropyl 4-hydroxybenzoate. This intermediate is then subjected to further reactions involving 3-methoxyphenyl acetic acid derivatives to introduce the 3-methoxyphenyl group. The final step involves the amidation reaction with 5-oxopentanoic acid derivatives to form the desired compound.
Chemical Reactions Analysis
2-METHYLPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups in the amide and ester functionalities can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to study enzyme interactions and metabolic pathways involving ester and amide bonds.
Industry: It can be used in the production of polymers, coatings, and adhesives due to its ester and amide functionalities.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with various molecular targets. The ester and amide bonds can be hydrolyzed by enzymes such as esterases and amidases, leading to the release of active metabolites. These metabolites can then interact with specific receptors or enzymes, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-METHYLPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE include:
4-Methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with antibacterial activity
Properties
Molecular Formula |
C25H29NO7 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-methylpropyl 4-[[5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C25H29NO7/c1-17(2)15-33-25(30)18-10-12-20(13-11-18)26-23(28)8-5-9-24(29)32-16-22(27)19-6-4-7-21(14-19)31-3/h4,6-7,10-14,17H,5,8-9,15-16H2,1-3H3,(H,26,28) |
InChI Key |
JBBLHKZSLODCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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